Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
CAS No.: 885132-71-8
Cat. No.: VC2929350
Molecular Formula: C10H8F4O3
Molecular Weight: 252.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885132-71-8 |
|---|---|
| Molecular Formula | C10H8F4O3 |
| Molecular Weight | 252.16 g/mol |
| IUPAC Name | 1-[3,4-bis(difluoromethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3 |
| Standard InChI Key | SRGDOPWIXWHJJL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F |
Introduction
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, with the CAS number 885132-71-8, is an organic compound featuring two difluoromethoxy groups attached to a phenyl ring linked to an ethanone moiety. Its molecular formula is C10H8F4O3, and it has a molecular weight of approximately 270.17 g/mol, although some sources list it as 252.16 g/mol.
Synthesis of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
The synthesis of this compound typically involves the difluoromethylation of phenolic precursors. A common method includes reacting 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry dimethylformamide (DMF) under a nitrogen atmosphere.
Biological Activities and Applications
This compound is studied for its potential biological activities, including:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Interaction with active sites | Drug development for metabolic disorders |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapeutics |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
The difluoromethoxy groups enhance the compound's lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes, which can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, can be compared with other similar compounds such as:
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1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: This compound has trifluoromethyl groups instead of difluoromethoxy groups, affecting its reactivity and biological activity.
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1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one: The presence of benzyloxy groups instead of difluoromethoxy groups significantly alters the compound's chemical properties and applications.
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of Ethanone derivatives in various biological assays:
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Anticancer Studies: Derivatives have shown potent anticancer activity against multiple cancer cell lines.
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Enzyme Interaction Studies: The difluoromethoxy groups enhance binding affinity with specific enzymes.
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Inflammatory Response Modulation: In vitro assays indicate potential in managing inflammatory responses.
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